

Technical Support Center: Overcoming Pyraclostrobin Resistance in *Colletotrichum* Species

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pyraoxystrobin*

Cat. No.: B1461943

[Get Quote](#)

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing pyraclostrobin resistance in *Colletotrichum* species.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of pyraclostrobin resistance in *Colletotrichum* species?

The primary mechanism of high-level resistance to pyraclostrobin and other Quinone outside Inhibitor (QoI) fungicides in *Colletotrichum* species is a target-site mutation in the mitochondrial cytochrome b (CYTB) gene.^{[1][2]} The most frequently reported mutation is a single nucleotide polymorphism that results in a glycine to alanine substitution at codon 143 (G143A).^{[1][3][4][5]} This alteration in the CYTB protein reduces the binding affinity of pyraclostrobin to its target site, the Qo pocket of Complex III in the mitochondrial respiratory chain, thereby diminishing its inhibitory effect on fungal respiration and ATP production.^{[4][5]}

Q2: Are there other mutations associated with pyraclostrobin resistance?

Yes, other mutations in the CYTB gene have been identified, although they typically confer lower levels of resistance compared to the G143A mutation. These include:

- F129L: A substitution of phenylalanine to leucine at codon 129.^{[2][3][6]}

- G137R: A substitution of glycine to arginine at codon 137.[3][4]

The presence of these mutations can result in moderate or low resistance to QoI fungicides.[2]

Q3: What is the role of the alternative oxidase (AOX) pathway in pyraclostrobin resistance?

The alternative oxidase (AOX) pathway is a secondary, non-target site mechanism that can contribute to reduced sensitivity to pyraclostrobin.[2][7] This respiratory pathway bypasses Complex III (the target of pyraclostrobin) and Complex IV of the electron transport chain, allowing for continued respiration and ATP production even when the primary pathway is inhibited.[7][8] The activation or overexpression of AOX can alleviate the cellular stress caused by QoI fungicides.[2][7] To accurately assess QoI sensitivity in vitro, it is often necessary to incorporate an AOX inhibitor, such as salicylhydroxamic acid (SHAM), into the growth medium.[9][10]

Q4: Is there cross-resistance between pyraclostrobin and other QoI fungicides?

Yes, isolates of *Colletotrichum* with the G143A mutation typically exhibit cross-resistance to other QoI fungicides, such as azoxystrobin and kresoxim-methyl.[4][11] This is because these fungicides share a similar mode of action and target site. However, the degree of cross-resistance can vary. Interestingly, some studies have reported a lack of positive cross-resistance between pyraclostrobin and azoxystrobin in certain isolates, suggesting that other resistance mechanisms might be at play.[5]

Q5: How can I manage or overcome pyraclostrobin resistance in my experiments or in the field?

Managing pyraclostrobin resistance requires an integrated approach. Key strategies include:

- Fungicide Rotation: Avoid the repeated use of QoI fungicides. Instead, rotate with fungicides that have different modes of action.[4]
- Use of Alternative Fungicides: Fungicides with different Fungicide Resistance Action Committee (FRAC) codes should be used. Effective alternatives for controlling pyraclostrobin-resistant *Colletotrichum* isolates include demethylation inhibitors (DMIs) like tebuconazole and prochloraz, and other compounds like fluazinam.[11]

- Monitoring: Regularly monitor *Colletotrichum* populations for the presence and frequency of resistance mutations. This allows for the early detection of resistance and informs the selection of appropriate control measures.[\[3\]](#)
- Integrated Pest Management (IPM): Combine chemical control with non-chemical methods, such as the use of resistant crop varieties and cultural practices that reduce disease pressure.[\[12\]](#)

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experimental work on pyraclostrobin resistance in *Colletotrichum*.

Problem	Possible Cause(s)	Recommended Solution(s)
Inconsistent results in fungicide sensitivity assays (mycelial growth inhibition).	<p>1. Activation of the alternative oxidase (AOX) pathway.[7] 2. Variability in inoculum age or concentration. 3. Inaccurate fungicide concentrations in the media.</p>	<p>1. Incorporate an AOX inhibitor, such as salicylhydroxamic acid (SHAM), into the growth medium at a concentration of 100 mg/l to suppress the alternative respiration pathway.[9][10] 2. Standardize the inoculum by using mycelial plugs of a consistent diameter from the actively growing edge of a young culture.[13] 3. Ensure accurate preparation of fungicide stock solutions and serial dilutions. Prepare fresh solutions for each experiment.</p>
Failure to amplify the CYTB gene fragment for sequencing or RFLP analysis.	<p>1. Poor quality or low concentration of DNA template. 2. Presence of PCR inhibitors. 3. Inappropriate primer design or annealing temperature. 4. Introns within the CYTB gene of some <i>Colletotrichum</i> species can interfere with amplification from genomic DNA.[3]</p>	<p>1. Optimize your DNA extraction protocol to yield high-quality DNA. Quantify the DNA and use an appropriate amount for the PCR reaction. 2. Include a DNA purification step or dilute the DNA template to reduce the concentration of inhibitors. 3. Verify primer sequences and optimize the annealing temperature using a gradient PCR. 4. Use cDNA synthesized from RNA as the template for PCR to amplify the coding sequence of the CYTB gene, thereby avoiding issues with introns.[3][6]</p>

Allele-specific PCR for G143A detection yields ambiguous results (e.g., bands in both resistant and sensitive reactions).

1. Non-specific primer binding due to suboptimal annealing temperature.
2. Primer-dimer formation.
3. Contamination of DNA samples.

1. Increase the annealing temperature in increments of 1-2°C to enhance primer specificity. 2. Optimize primer concentrations and consider a hot-start PCR protocol. 3. Use appropriate negative controls (no template control) to check for contamination. Repeat the DNA extraction if necessary.

PCR-RFLP analysis does not show the expected restriction pattern for resistant isolates.

1. Incomplete digestion of the PCR product.
2. The presence of a different resistance mutation (e.g., F129L) that is not detectable with the chosen restriction enzyme for G143A.
3. The mutation is present, but the restriction site is not created or eliminated as expected.

1. Increase the incubation time for the restriction digest or the amount of enzyme used. Ensure the buffer and temperature conditions are optimal for the enzyme. 2. Sequence the CYTB gene to screen for other known or novel mutations.^[6] 3. Double-check the expected restriction map for the G143A mutation and the specificity of the chosen enzyme.

Data Presentation

Table 1: Levels of Resistance to Qo1 Fungicides Associated with CYTB Mutations in *Colletotrichum* species.

Mutation	Amino Acid Change	Fungicide Class	Level of Resistance	Reference Species	Citation
G143A	Glycine → Alanine	QoI	High / Complete	C. siamense, C. fructicola, C. acutatum, C. gloeosporioides	[1][2][4][5]
F129L	Phenylalanine → Leucine	QoI	Moderate / Low	C. asianum, C. cereale	[2][3][6]
G137R	Glycine → Arginine	QoI	Partial / Moderate	C. acutatum	[3][4]

Table 2: EC50 Values for Pyraclostrobin in Sensitive and Resistant *Colletotrichum* Isolates.

Species	Isolate Type	EC50 (µg/mL)	Citation
C. fructicola	High-Resistance (G143A)	>100	[5]
C. fructicola	Low-Resistance	0.03 - 1.76	[5]
C. siamense	Low-Resistance	0.02 - 0.23	[5]
C. siamense	Resistant (G143A)	>10	[4]
C. siamense	Sensitive	<10	[4]
Colletotrichum spp.	Resistant (G143A)	>100	[1]

Note: EC50 values can vary depending on the specific isolate and experimental conditions.

Experimental Protocols

1. Mycelial Growth Inhibition Assay for Fungicide Sensitivity

This protocol is used to determine the effective concentration (EC50) of a fungicide that inhibits 50% of the mycelial growth of a fungal isolate.

- Materials:

- Pure cultures of *Colletotrichum* isolates.
- Potato Dextrose Agar (PDA).
- Technical grade pyraclostrobin.
- Sterile distilled water.
- Dimethyl sulfoxide (DMSO) or acetone for stock solution.
- Sterile Petri dishes (90 mm).
- Sterile cork borer (5 mm diameter).
- Incubator.

- Procedure:

- Prepare a stock solution of pyraclostrobin (e.g., 10 mg/mL) in a suitable solvent.
- Autoclave PDA medium and cool it to 50-55°C.
- Add the required volume of the pyraclostrobin stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL). For resistant isolates, higher concentrations may be necessary.^[4]
- If investigating the role of the AOX pathway, also add SHAM to the medium to a final concentration of 100 µg/mL.^[9]
- Pour the amended and control PDA into Petri dishes and allow them to solidify.
- From the margin of a 5-7 day old *Colletotrichum* culture, take a 5 mm mycelial plug using a sterile cork borer.

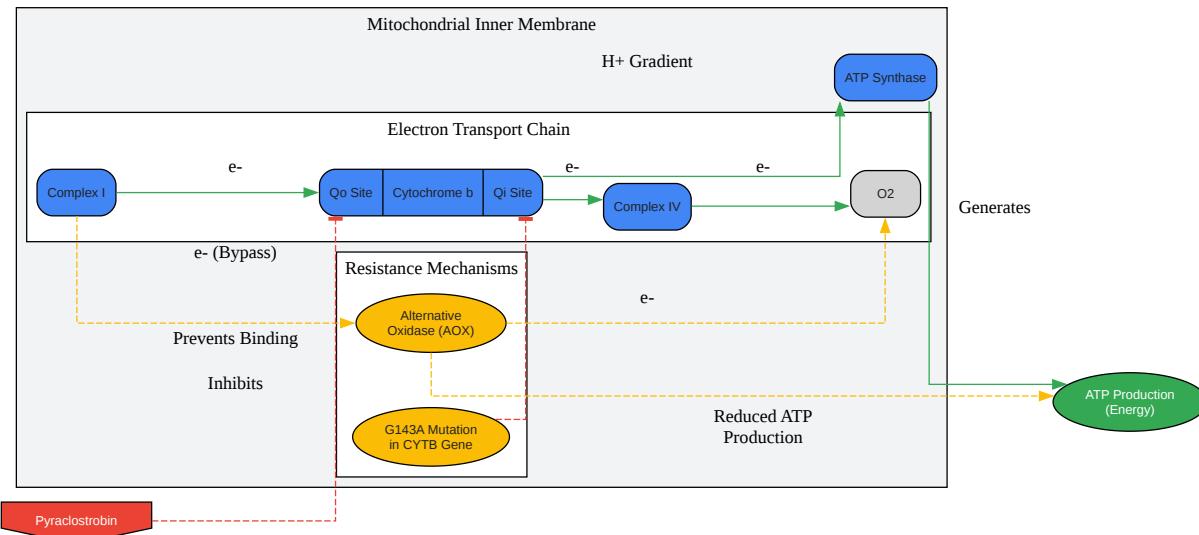
- Place the mycelial plug, mycelium-side down, in the center of each PDA plate.
- Seal the plates and incubate at 25°C in the dark for 5-7 days, or until the colony in the control plate reaches near the edge of the plate.
- Measure the diameter of the fungal colony in two perpendicular directions.
- Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.
- Determine the EC50 value by probit analysis or by plotting the inhibition percentage against the log of the fungicide concentration.

2. Molecular Detection of the G143A Mutation using PCR-RFLP

This method uses a restriction enzyme to differentiate between the wild-type and the G143A mutant allele. The G143A mutation (GGT to GCT) creates a recognition site for the restriction enzyme Fnu4HI.

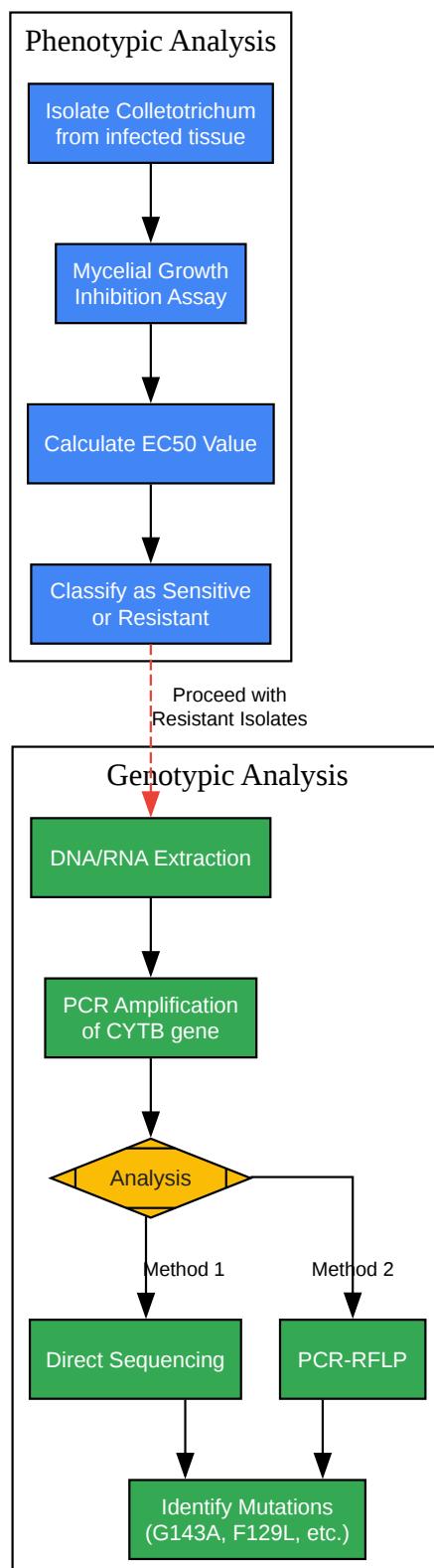
- Materials:

- DNA extracted from *Colletotrichum* isolates.
- Primers to amplify the region of the CYTB gene containing codon 143.
- PCR reagents (Taq polymerase, dNTPs, buffer).
- Thermocycler.
- Restriction enzyme Fnu4HI and corresponding buffer.
- Agarose gel electrophoresis equipment.


- Procedure:

- PCR Amplification:
 - Set up a PCR reaction to amplify a fragment of the CYTB gene spanning codon 143.

- A typical reaction might include: 10-50 ng DNA, 10 pmol of each primer, 200 μ M dNTPs, 1x PCR buffer, and 1 U Taq polymerase in a 25 μ L volume.
- PCR cycling conditions should be optimized, but a general profile is: 94°C for 3 min, followed by 35 cycles of 94°C for 30s, 55-60°C for 30s, and 72°C for 1 min, with a final extension at 72°C for 5 min.


- Restriction Digest:
 - Verify the successful amplification of the PCR product by running a small amount on an agarose gel.
 - In a microcentrifuge tube, mix approximately 10 μ L of the PCR product with the restriction enzyme Fnu4HI and its buffer, according to the manufacturer's instructions.
 - Incubate the reaction at 37°C for 1-3 hours.
- Gel Electrophoresis:
 - Run the digested products on a 2-3% agarose gel.
 - Expected Results:
 - Sensitive Isolate (GGT): The PCR product will remain uncut.
 - Resistant Isolate (GCT): The PCR product will be digested into two smaller fragments.[\[3\]](#)

Visualizations

[Click to download full resolution via product page](#)

Caption: Mechanism of pyraclostrobin action and resistance in *Colletotrichum*.

[Click to download full resolution via product page](#)

Caption: Workflow for detecting pyraclostrobin resistance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cytochrome b Gene-Based Assay for Monitoring the Resistance of *Colletotrichum* spp. to Pyraclostrobin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diversity and Characterization of Resistance to Pyraclostrobin in *Colletotrichum* spp. from Strawberry [mdpi.com]
- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. thaiscience.info [thaiscience.info]
- 11. doaj.org [doaj.org]
- 12. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 13. Detection of *Colletotrichum* spp. Resistant to Benomyl by Using Molecular Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Support Center: Overcoming Pyraclostrobin Resistance in *Colletotrichum* Species]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1461943#overcoming-pyraoxystrobin-resistance-in-colletotrichum-species>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com